molecular formula C23H28N4O3S B10924868 methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10924868
M. Wt: 440.6 g/mol
InChI Key: APNFSVFSNBCOPQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting with the preparation of the core heterocyclic structures. The pyrazolo[3,4-b]pyridine moiety can be synthesized through cyclocondensation reactions involving appropriate precursors . The benzothiophene core is typically synthesized via cyclization reactions involving thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the heterocyclic cores.

Scientific Research Applications

Methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

methyl 2-[(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H28N4O3S/c1-5-6-11-27-20-18(14(3)26-27)16(12-13(2)24-20)21(28)25-22-19(23(29)30-4)15-9-7-8-10-17(15)31-22/h12H,5-11H2,1-4H3,(H,25,28)

InChI Key

APNFSVFSNBCOPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)C

Origin of Product

United States

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